2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, featuring an acetyl group and a methyl group attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory synthesis for larger scale production, ensuring efficient reaction conditions and purification processes to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving the modification of proteins and other biomolecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A simpler analog without the acetyl and methyl groups.
2,3-Dihydro-1H-inden-1-one: Lacks the acetyl and methyl substitutions.
Indane-1,3-dione: Contains a dione functionality instead of the acetyl group.
Uniqueness
2-Acetyl-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These structural features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
65912-61-0 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-acetyl-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(13)12(2)7-9-5-3-4-6-10(9)11(12)14/h3-6H,7H2,1-2H3 |
InChI Key |
SABNCEXEEQKRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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